molecular formula C14H18O7 B12687861 Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate CAS No. 85237-87-2

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate

Cat. No.: B12687861
CAS No.: 85237-87-2
M. Wt: 298.29 g/mol
InChI Key: PORXOEHHNVGIQE-UHFFFAOYSA-N
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Description

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate is a complex organic compound with a furoate backbone This compound is characterized by its unique structure, which includes a butyl group, an acetyl group, and multiple functional groups such as hydroxyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate typically involves multi-step organic reactions. One common method involves the initial formation of the furoate backbone, followed by the introduction of the butyl and acetyl groups through esterification and acetylation reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The acetyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield additional ketones, while reduction of the oxo groups may produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbutyrolactone: Shares a similar furoate backbone but lacks the butyl and additional oxo groups.

    5-Butyldihydro-2(3H)-furanone: Contains a butyl group and a furanone ring but differs in the position and number of functional groups.

Uniqueness

Butyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

85237-87-2

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

IUPAC Name

butyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate

InChI

InChI=1S/C14H18O7/c1-4-5-6-20-13(19)14(7-8(2)15)10(9(3)16)11(17)12(18)21-14/h17H,4-7H2,1-3H3

InChI Key

PORXOEHHNVGIQE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C

Origin of Product

United States

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